N-(2-chloro-6-fluorobenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorofluorophenyl group, an ethoxy group, and a pyridinyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorofluorophenyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the intermediate.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethyl alcohol in the presence of a base such as sodium ethoxide.
Coupling with Pyridin-2-ylamine: The ethoxylated intermediate is coupled with pyridin-2-ylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide
- N-[(2-Fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide
- N-[(2-Bromophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide
Uniqueness
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C21H18ClFN2O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-2-27-16-8-5-7-15(13-16)21(26)25(20-11-3-4-12-24-20)14-17-18(22)9-6-10-19(17)23/h3-13H,2,14H2,1H3 |
InChI Key |
WVKSLEJPESASCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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